molecular formula C10H17ClN2 B3331543 4-Pyridinepentanamine hydrochloride CAS No. 84359-22-8

4-Pyridinepentanamine hydrochloride

Cat. No. B3331543
CAS RN: 84359-22-8
M. Wt: 200.71 g/mol
InChI Key: FOEMYROMULOEOZ-UHFFFAOYSA-N
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Description

4-Pyridinepentanamine hydrochloride, also known as 5-pyridin-4-ylpentan-1-amine;hydrochloride, is a chemical compound with the molecular formula C10H17ClN2 and a molecular weight of 200.70838 . It is a main product in the category of chemistry .


Molecular Structure Analysis

The molecular structure of 4-Pyridinepentanamine hydrochloride includes a pyridine ring attached to a pentanamine chain . The InChI Key for this compound is FOEMYROMULOEOZ-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Pyridinepentanamine hydrochloride are not available, related compounds such as 4-Aminoantipyrine have been used in the estimation of phenol . In another example, antacids, which are weak bases, have been analyzed by reacting them with a known amount of HCl .

Future Directions

While specific future directions for 4-Pyridinepentanamine hydrochloride are not available, there are several promising directions for related compounds. For instance, therapeutic peptides, which often include pyridine rings, have made great progress in drug development thanks to new production, modification, and analytic technologies . Moreover, peptide-drug conjugates are effective in delivering the cytotoxic payload directly to the tumor cell, thereby ameliorating the systemic side effects usually associated with cytotoxic chemotherapy .

properties

IUPAC Name

5-pyridin-4-ylpentan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.ClH/c11-7-3-1-2-4-10-5-8-12-9-6-10;/h5-6,8-9H,1-4,7,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEMYROMULOEOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCCCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10704587
Record name 5-(Pyridin-4-yl)pentan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pyridinepentanamine hydrochloride

CAS RN

84359-22-8
Record name 5-(Pyridin-4-yl)pentan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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